4-(4-Chlorophenyl)-6-[(3-nitrophenyl)methyl]-8-thia-4-aza-6-azoniatricyclo[7.5.0.02,7]tetradeca-1(9),6-diene-3,5-dione
Description
This compound features a tricyclic core composed of an 8-thia-4-aza-6-azoniatricyclo[7.5.0.0²,⁷]tetradeca-1(9),6-diene-3,5-dione scaffold. Key substituents include a 4-chlorophenyl group at position 4 and a 3-nitrophenylmethyl moiety at position 4.
Properties
IUPAC Name |
4-(4-chlorophenyl)-6-[(3-nitrophenyl)methyl]-8-thia-4-aza-6-azoniatricyclo[7.5.0.02,7]tetradeca-1(9),6-diene-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN3O4S/c25-16-9-11-17(12-10-16)27-22(29)21-19-7-2-1-3-8-20(19)33-23(21)26(24(27)30)14-15-5-4-6-18(13-15)28(31)32/h4-6,9-13,21H,1-3,7-8,14H2/q+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVKATBODWDJMDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)SC3=[N+](C(=O)N(C(=O)C23)C4=CC=C(C=C4)Cl)CC5=CC(=CC=C5)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN3O4S+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(4-Chlorophenyl)-6-[(3-nitrophenyl)methyl]-8-thia-4-aza-6-azoniatricyclo[7.5.0.02,7]tetradeca-1(9),6-diene-3,5-dione is a complex heterocyclic structure with potential biological activity. This article explores its synthesis, pharmacological properties, and biological activities, supported by data tables and relevant case studies.
Synthesis
The synthesis of this compound involves several key steps, including the formation of the thiazole ring and the introduction of various substituents that enhance its biological activity. The synthetic route typically involves:
- Formation of the thiazole core : This is achieved through cyclization reactions involving appropriate precursors.
- Substitution reactions : The introduction of the chlorophenyl and nitrophenyl groups is performed using electrophilic aromatic substitution techniques.
Antimicrobial Properties
Research indicates that compounds similar to the target compound exhibit significant antimicrobial activities. For instance, a study highlighted antibacterial activity against Salmonella typhi and Bacillus subtilis, with moderate to strong effectiveness noted for certain derivatives in this class .
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| Compound A | Salmonella typhi | Strong |
| Compound B | Bacillus subtilis | Moderate |
| Compound C | Escherichia coli | Weak |
Enzyme Inhibition
The compound also shows promise as an enzyme inhibitor. Notably, it has been evaluated for its ability to inhibit acetylcholinesterase (AChE) and urease, both of which are critical targets in the treatment of various diseases.
- Acetylcholinesterase Inhibition : The IC50 values for related compounds were found to be significantly lower than standard inhibitors, indicating strong potential for therapeutic applications .
| Compound | IC50 (µM) | Standard (Eserine) |
|---|---|---|
| Compound D | 2.14 | 21.25 |
| Compound E | 1.13 | 21.25 |
Anticancer Activity
Preliminary studies suggest that similar compounds exert anticancer effects through mechanisms such as tubulin polymerization inhibition . This activity is crucial for developing new cancer therapies.
Case Studies
- Case Study on Antibacterial Activity : A synthesized derivative demonstrated significant antibacterial action against multiple strains, highlighting the potential for developing new antibiotics.
- Case Study on Enzyme Inhibition : A related compound was tested for AChE inhibition, showing promising results that could lead to advancements in treating neurodegenerative diseases.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound’s closest structural analogs include derivatives with variations in substituents or ring systems. A notable example is 4-(3-chlorophenyl)-6-[(4-fluorophenyl)methyl]-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7)-diene-3,5-dione (CAS: 799790-56-0), described in . Key differences include:
- Substituent positions : The target compound has a 4-chlorophenyl group vs. 3-chlorophenyl in the analog.
- Substituent type : The 3-nitrophenylmethyl group in the target compound contrasts with the 4-fluorophenylmethyl group in the analog.
- Ring modifications : The analog includes a dimethylated oxa-thia-diazatricyclo system, while the target compound features an 8-thia-4-aza-6-azoniatricyclo framework.
Physicochemical Properties
A comparative analysis of key properties is summarized below:
*Estimated based on nitro group’s contribution to lipophilicity.
- Lipophilicity : The nitro group in the target compound increases its XLogP3 compared to the fluorine-containing analog, suggesting higher membrane permeability but lower solubility in polar solvents.
Q & A
Q. How can the synthesis of this compound be optimized for higher yields and purity?
Methodological Answer:
- Key Parameters : Optimize reaction conditions by varying solvents (e.g., DMF-acetic acid mixtures ), catalysts (e.g., sodium acetate ), and temperature (reflux vs. controlled heating).
- Purification : Use recrystallization from DMF-ethanol mixtures or gradient column chromatography for impurity removal .
- Validation : Monitor reaction progress via TLC and confirm purity using melting point analysis and elemental composition (C, H, N) .
Q. Example Synthesis Optimization Table
| Method | Solvent System | Catalyst | Yield (%) | Purity Check | Source |
|---|---|---|---|---|---|
| Reflux in DMF-acetic acid | DMF:AcOH (1:2) | Sodium acetate | 72 | IR, elemental analysis | |
| Spiro-ring formation | Toluene-EtOH | None | 65 | X-ray crystallography |
Q. What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- Structural Confirmation : Use single-crystal X-ray diffraction for absolute stereochemical assignment, as demonstrated for analogous spiro compounds .
- Functional Groups : IR spectroscopy to identify carbonyl (C=O, ~1700 cm⁻¹) and nitro (NO₂, ~1520 cm⁻¹) stretches .
- Electronic Properties : UV-Vis spectroscopy to study conjugation effects from the nitrophenyl and chlorophenyl groups .
Q. What reaction mechanisms govern the formation of its heterocyclic core?
Methodological Answer:
- Hypothesized Pathways :
- Experimental Validation : Use isotopic labeling (e.g., ¹⁵N) to track nitrogen migration during synthesis .
Advanced Research Questions
Q. How can computational modeling predict its biological activity or environmental persistence?
Methodological Answer:
- Docking Studies : Model interactions with enzymes (e.g., cytochrome P450) using software like AutoDock Vina, leveraging X-ray structural data .
- Environmental Fate : Apply quantitative structure-activity relationship (QSAR) models to estimate biodegradation half-lives based on logP and topological polar surface area .
Q. Example QSAR Parameters
| Property | Value | Relevance to Environmental Fate |
|---|---|---|
| logP | ~3.2 | Predicts soil adsorption potential |
| Topological PSA (Ų) | 120 | Indicates low membrane permeability |
Q. How can contradictions in reported spectral data be resolved?
Methodological Answer:
Q. What experimental designs are suitable for studying its environmental impact?
Methodological Answer:
Q. Proposed Experimental Setup
| Factor | Levels | Measurement Endpoints |
|---|---|---|
| Light exposure | UV-A, UV-B, dark control | Half-life, metabolite profiles |
| pH | 5.0, 7.0, 9.0 | Hydrolysis rate constants |
Q. How can its potential as a kinase inhibitor be evaluated?
Methodological Answer:
Q. What strategies can address low solubility in aqueous systems?
Methodological Answer:
- Formulation Approaches :
Data Contradiction Analysis Framework
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
